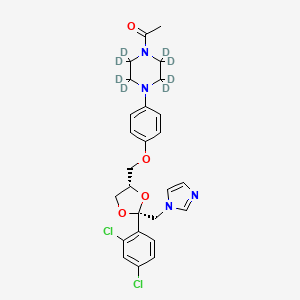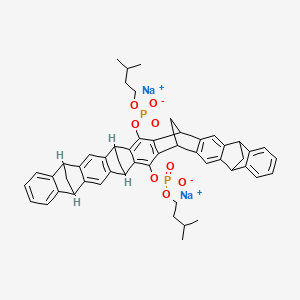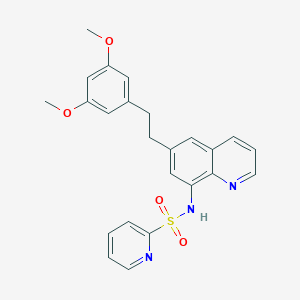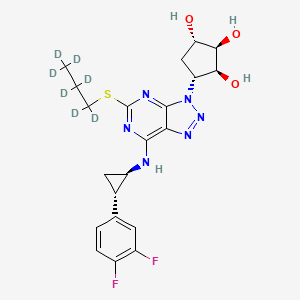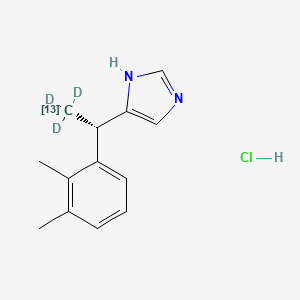
Dexmedetomidine-13C,d3 (hydrochloride)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dexmedetomidine-13C,d3 (hydrochloride) is a stable isotope-labeled compound of Dexmedetomidine (hydrochloride). Dexmedetomidine is a potent, selective, and orally active agonist of the alpha-2 adrenoceptor. It exhibits anxiolysis, sedation, and modest analgesia effects. The labeling with carbon-13 and deuterium makes it useful for various research applications, particularly in pharmacokinetic and metabolic studies .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dexmedetomidine-13C,d3 (hydrochloride) involves the incorporation of stable isotopes of carbon and deuterium into the Dexmedetomidine molecule. The synthetic route typically starts with the preparation of labeled precursors, followed by their incorporation into the Dexmedetomidine structure through a series of chemical reactions. The final product is then converted into its hydrochloride salt form .
Industrial Production Methods
Industrial production of Dexmedetomidine-13C,d3 (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and stability of the labeled compound. The production is carried out in specialized facilities equipped to handle isotopic labeling and ensure the consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Dexmedetomidine-13C,d3 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dehydroxylated compounds. Substitution reactions can result in a variety of substituted derivatives depending on the nucleophile used .
Aplicaciones Científicas De Investigación
Dexmedetomidine-13C,d3 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving the pharmacokinetics and metabolism of Dexmedetomidine.
Biology: Employed in research to understand the biological pathways and mechanisms involving Dexmedetomidine.
Medicine: Utilized in clinical research to study the effects of Dexmedetomidine in various medical conditions, particularly in anesthesia and sedation.
Mecanismo De Acción
Dexmedetomidine-13C,d3 (hydrochloride) exerts its effects by binding to the alpha-2 adrenoceptors. This binding inhibits the release of norepinephrine, thereby terminating the propagation of pain signals. The compound’s sedative and analgesic effects are primarily mediated through its action on the central nervous system, where it activates presynaptic alpha-2 adrenoceptors .
Comparación Con Compuestos Similares
Similar Compounds
Medetomidine: Another alpha-2 adrenoceptor agonist with similar sedative and analgesic properties.
Clonidine: An alpha-2 adrenoceptor agonist used primarily for its antihypertensive effects.
Guanfacine: An alpha-2 adrenoceptor agonist used in the treatment of attention deficit hyperactivity disorder (ADHD).
Uniqueness
Dexmedetomidine-13C,d3 (hydrochloride) is unique due to its isotopic labeling, which makes it particularly useful for research applications. The incorporation of carbon-13 and deuterium allows for precise tracking and quantitation in pharmacokinetic and metabolic studies, providing valuable insights into the behavior of Dexmedetomidine in biological systems .
Propiedades
Fórmula molecular |
C13H17ClN2 |
|---|---|
Peso molecular |
240.75 g/mol |
Nombre IUPAC |
5-[(1S)-2,2,2-trideuterio-1-(2,3-dimethylphenyl)(213C)ethyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C13H16N2.ClH/c1-9-5-4-6-12(10(9)2)11(3)13-7-14-8-15-13;/h4-8,11H,1-3H3,(H,14,15);1H/t11-;/m0./s1/i3+1D3; |
Clave InChI |
VPNGEIHDPSLNMU-BZQKHTFGSA-N |
SMILES isomérico |
[2H][13C]([2H])([2H])[C@@H](C1=CC=CC(=C1C)C)C2=CN=CN2.Cl |
SMILES canónico |
CC1=C(C(=CC=C1)C(C)C2=CN=CN2)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




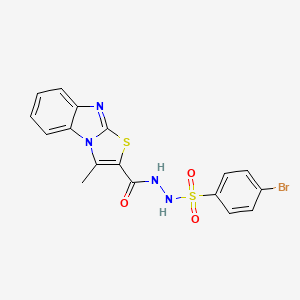
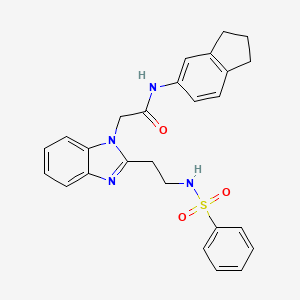
![(8R,9S,13S,14S,17S)-1,2,16,16,17-pentadeuterio-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,4,17-triol](/img/structure/B12413955.png)
![2-[4-[(E)-3-(2-methoxyquinolin-3-yl)-3-oxoprop-1-enyl]-2,6-dimethylphenoxy]-2-methylpropanoic acid](/img/structure/B12413965.png)

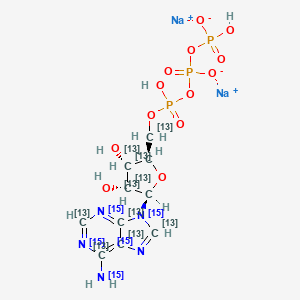
![N-[4-chloro-3-[(3S)-3-cyclopropylpyrrolidin-1-yl]sulfonylphenyl]-2-(5-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridin-1-yl)acetamide](/img/structure/B12413978.png)
